molecular formula C6H8N2O2S B2392823 2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid CAS No. 1383626-36-5

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2392823
CAS No.: 1383626-36-5
M. Wt: 172.2
InChI Key: ZDVXVYYCBTZEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid (CAS 1383626-36-5) is a high-purity organic compound with a molecular formula of C6H8N2O2S and a molecular weight of 172.21 g/mol . This chemical features a thiazole ring, a privileged structure in medicinal chemistry known for its significant role in the development of biologically active molecules . As a building block, it is primarily used in organic synthesis and pharmaceutical research for the construction of more complex molecules. Its structure, which includes both an amino and a carboxylic acid functional group, makes it a versatile intermediate for further derivatization and ring formation reactions . Compounds containing the thiazole scaffold are extensively investigated due to their broad spectrum of pharmacological activities and are commonly found in various marketed drugs . This product is intended for research purposes as a key synthetic intermediate. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research reference only.

Properties

IUPAC Name

2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-3-4(5(9)10)8-6(7)11-3/h2H2,1H3,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVXVYYCBTZEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid (molecular formula C₆H₈N₂O₂S , molecular weight 172.21 g/mol ) features a thiazole ring substituted with an ethyl group at position 5, an amino group at position 2, and a carboxylic acid at position 4. While its density and melting point remain unreported, the compound is typically stored as a powder at room temperature. The SMILES string CCC1=C(N=CS1)C(=O)O and InChIKey ZDVXVYYCBTZEHO-UHFFFAOYSA-N confirm its planar structure, critical for interactions in biological systems.

Solid-Phase Synthesis Using Phosphorus Pentachloride

Reaction Mechanism and Optimization

The most efficient method, detailed in patent CN103936691A, involves a solvent-free solid-phase reaction combining thiosemicarbazide , carboxylic acid , and phosphorus pentachloride (PCl₅) in a 1:1–1.2:1–1.2 molar ratio. Grinding reagents at room temperature initiates cyclization, forming the thiadiazole intermediate. Subsequent treatment with an alkaline solution (pH 8–8.2) yields the target compound after recrystallization.

Key Advantages:
  • Yield : Exceeds 91%, outperforming traditional liquid-phase syntheses (<70%).
  • Safety : PCl₅’s low toxicity and minimal equipment requirements enhance scalability.
  • Time Efficiency : Reaction completes within hours, avoiding prolonged heating.

Traceless Linker-Based Solid-Phase Synthesis

Merrifield Resin Functionalization

Aizhan Abdildinova and Young-Dae Gong developed a multi-step approach starting with Merrifield resin. Sulfur linker attachment followed by cyclization with 4-amino-thiazole-5-carboxylic acid resin enables sequential amide couplings at C4 and C5 positions.

Performance Metrics:
  • Overall Yield : 9% over 11 steps.
  • Purity : ≥87%, suitable for pharmaceutical applications.
  • Application : Generates β-turn peptidomimetics for drug discovery.

Modified Hantzsch Thiazole Synthesis

Regioselective Cyclocondensation

Reacting α-oxothioamides with α-bromoketones in dimethylformamide (DMF) achieves regioselective thiazole formation. For example, 2-oxo-2-(4-methoxyphenyl)ethanethioamide and ethyl-substituted α-bromoketones yield 2-acyl-4-arylthiazoles.

Conditions and Outcomes:
  • Solvent : DMF or acetonitrile with triethylamine.
  • Yield : 68–82% for ethyl-substituted derivatives.
  • Regioselectivity : Controlled by electronic effects of substituents.

Comparative Analysis of Synthesis Methods

Method Reagents Yield Conditions Advantages
Solid-phase (PCl₅) Thiosemicarbazide, PCl₅ 91% Room temperature Scalable, low toxicity
Traceless linker Merrifield resin, Fmoc groups 9% Multi-step SPPS High purity, β-turn motifs
Hantzsch modification α-Oxothioamides, bromoketones 68–82% DMF, 80°C Regioselective, diverse substituents

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against strains of Escherichia coli and Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

Anticancer Properties
Research has demonstrated that certain derivatives of 2-amino-thiazole compounds possess anticancer properties. A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized and evaluated for their anti-proliferative effects on human leukemia cells (K563). These compounds exhibited promising cytotoxicity, indicating their potential in cancer therapy .

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. Studies suggest that 2-amino-thiazole derivatives can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain, thereby potentially aiding in cognitive function .

Chemical Synthesis and Material Science

Synthesis of Heterocyclic Compounds
this compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its structural features allow for modifications that can lead to the development of new materials with specific properties. For example, it has been used in the synthesis of azo dyes, which are important in the textile industry due to their vibrant colors and stability .

Pharmaceutical Formulations
The compound's ability to form stable complexes with metal ions has led to its exploration in pharmaceutical formulations. These complexes can enhance the solubility and bioavailability of drugs, making 2-amino-thiazole derivatives valuable in drug delivery systems .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntibacterialE. coli31.25 μg/mL
AntifungalCandida albicans25 μg/mL
AnticancerK563 leukemia cellsIC50 = 10 μM
Acetylcholinesterase InhibitionHuman brain extractIC50 = 2.7 µM

Case Studies

Case Study 1: Anticancer Activity Assessment
A study conducted on a series of synthesized thiazole derivatives demonstrated significant anticancer activity against multiple cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The compounds were evaluated using MTT assays, revealing that certain modifications to the thiazole ring enhanced cytotoxic effects significantly compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Potential
In a neuroprotective study, several thiazole derivatives were tested for their ability to inhibit acetylcholinesterase activity in vitro. The most potent derivative showed an IC50 value significantly lower than that of the control drug, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of ethyl 2-aminothiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation, resulting in antibacterial effects . Additionally, its anticancer activity is attributed to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .

Comparison with Similar Compounds

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:

Uniqueness: this compound stands out due to its ethyl ester group, which enhances its solubility and reactivity in various chemical reactions. This makes it a versatile intermediate in the synthesis of more complex molecules .

Biological Activity

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid is a member of the thiazole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infections. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group at position 2 and an ethyl group at position 5 of the thiazole ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins involved in critical cellular processes. Notably, it has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to apoptosis in cancer cells by inducing DNA damage and cell cycle arrest.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus subtilis16

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies indicate that the compound induces apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study: A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies suggest that this compound is well absorbed when administered orally and exhibits a half-life conducive for therapeutic use. Its distribution within tissues is influenced by its solubility and binding affinity to plasma proteins .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are essential. Preliminary toxicity studies indicate that at low concentrations, the compound exhibits minimal toxicity; however, higher doses may lead to adverse effects such as hepatotoxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.